molecular formula C25H39N3O3 B7760262 methyl N-(dodecylcarbamoyl)-L-tryptophanate

methyl N-(dodecylcarbamoyl)-L-tryptophanate

Cat. No.: B7760262
M. Wt: 429.6 g/mol
InChI Key: RKWHXWYFZGCTMG-QHCPKHFHSA-N
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Description

Methyl N-(dodecylcarbamoyl)-L-tryptophanate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound is characterized by the presence of a dodecylcarbamoyl group attached to the nitrogen atom of the tryptophan moiety, with a methyl ester group at the carboxyl end.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl N-(dodecylcarbamoyl)-L-tryptophanate typically involves the following steps:

    Protection of the amino group: The amino group of L-tryptophan is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).

    Formation of the carbamoyl group: The protected L-tryptophan is then reacted with dodecyl isocyanate to form the dodecylcarbamoyl derivative.

    Esterification: The carboxyl group of the resulting compound is esterified using methanol and a suitable catalyst such as sulfuric acid to form the methyl ester.

    Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The indole ring in this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can reduce the carbamoyl group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the C-3 position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Methyl N-(dodecylcarbamoyl)-L-tryptophanate has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential role in modulating biological pathways involving tryptophan metabolism.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of methyl N-(dodecylcarbamoyl)-L-tryptophanate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes involved in tryptophan metabolism, such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase.

    Pathways Involved: It may modulate pathways related to serotonin synthesis and kynurenine pathway, influencing various physiological processes.

Comparison with Similar Compounds

  • N-(dodecylcarbamoyl)-L-tryptophan
  • Methyl N-(octylcarbamoyl)-L-tryptophanate
  • Methyl N-(dodecylcarbamoyl)-D-tryptophanate

Comparison:

  • N-(dodecylcarbamoyl)-L-tryptophan : Lacks the methyl ester group, which may affect its solubility and reactivity.
  • Methyl N-(octylcarbamoyl)-L-tryptophanate : Has a shorter alkyl chain, which may influence its hydrophobicity and biological activity.
  • Methyl N-(dodecylcarbamoyl)-D-tryptophanate : The D-isomer may have different biological activities and interactions compared to the L-isomer.

Properties

IUPAC Name

methyl (2S)-2-(dodecylcarbamoylamino)-3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39N3O3/c1-3-4-5-6-7-8-9-10-11-14-17-26-25(30)28-23(24(29)31-2)18-20-19-27-22-16-13-12-15-21(20)22/h12-13,15-16,19,23,27H,3-11,14,17-18H2,1-2H3,(H2,26,28,30)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWHXWYFZGCTMG-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCNC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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